molecular formula C9H10F3NO4 B1492851 (E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098156-74-0

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1492851
CAS RN: 2098156-74-0
M. Wt: 253.17 g/mol
InChI Key: MIONLKJWZJKMFI-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, commonly referred to as E-3MTA, is a synthetic organic compound that has many applications in scientific research. It is a derivative of azetidine, a heterocyclic compound containing three carbon atoms, and is characterized by a trifluoromethyl group attached to the nitrogen atom. E-3MTA has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug synthesis.

Scientific Research Applications

Spectroscopic Investigation and Cytotoxicity

Two novel N-maleanilinic acid derivatives, closely related to the target compound, were synthesized and investigated using spectroscopic techniques including FT-IR, X-ray diffraction, and thermal analyses. These studies aimed to correlate the structures of these derivatives with experimental techniques and theoretical calculations. The derivatives showed effectiveness against carcinoma cells, suggesting potential therapeutic applications in cancer treatment (Zayed, El-desawy, & Eladly, 2019).

Antioxidant Properties

Research on thioctic (lipoic) acid and its reduced form, dihydrolipoic acid, has indicated their antioxidant properties, which could be partially responsible for their therapeutic potential in diseases characterized by enhanced free radical peroxidation of membrane phospholipids (Kagan et al., 1992).

Antibacterial Activity

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, representing a class of heteroatom-activated beta-lactam antibiotics, were synthesized and showed significant activity predominantly against Gram-negative bacteria, highlighting their potential as antimicrobial agents (Woulfe & Miller, 1985).

Drug Metabolism

A study on the in vitro metabolism of a spiro oxetane-containing compound demonstrated the involvement of microsomal epoxide hydrolase in the hydration and ring opening of the oxetanyl moiety, offering insights into the metabolic pathways of oxetane-containing pharmaceuticals (Li et al., 2016).

Microwave-Assisted Synthesis

An efficient protocol for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives using microwave assistance and ytterbium triflate catalyst was developed. These compounds serve as building blocks in the synthesis of biologically active compounds, demonstrating the versatility of the target compound in facilitating rapid preparation of complex molecules (Tolstoluzhsky et al., 2008).

properties

IUPAC Name

(E)-4-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO4/c1-17-8(9(10,11)12)4-13(5-8)6(14)2-3-7(15)16/h2-3H,4-5H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIONLKJWZJKMFI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

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